molecular formula C23H33F3 B178216 (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 137644-54-3

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B178216
CAS No.: 137644-54-3
M. Wt: 366.5 g/mol
InChI Key: TXHFUCYJBLLNIG-UHFFFAOYSA-N
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Description

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS: 137644-54-3) is a bicyclohexane derivative with a pentyl group at the 4-position and a 3,4,5-trifluorophenyl substituent at the 4'-position. Its molecular formula is C₂₃H₃₃F₃, with a molecular weight of 366.50 g/mol . Key physical properties include a calculated logP (hydrophobicity) of 6.7, a polar surface area of 0 Ų, and a refractive index of 1.499, indicating low polarity and high lipophilicity . These traits make it suitable for applications in liquid crystal displays (LCDs), where its rigid bicyclohexane core and fluorine substituents enhance dielectric anisotropy and thermal stability .

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHFUCYJBLLNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145553
Record name 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137644-54-3
Record name 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Liquid Crystal Displays (LCDs)

Liquid Crystalline Behavior :
The compound exhibits liquid crystalline properties, which allow it to exist in states that exhibit characteristics of both liquids and solids. This property makes it a promising candidate for use in LCD technology, where precise control over molecular orientation and phase transitions is crucial for display performance.

Phase Transitions and Self-Assembly :
Research indicates that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can undergo specific phase transitions that are beneficial for the design of new liquid crystals with tailored properties. Its ability to self-assemble into organized structures can enhance the efficiency and effectiveness of LCDs by improving light modulation capabilities .

Supramolecular Chemistry

Non-Covalent Interactions :
The unique structure of this compound allows it to engage in non-covalent interactions with other molecules. These interactions facilitate the formation of well-defined supramolecular assemblies that can possess novel properties and functionalities.

Applications in Drug Delivery and Sensing :
Studies have explored the self-assembly of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) into structures such as nanotubes and vesicles. Such structures have potential applications in drug delivery systems where controlled release and targeted delivery are essential. Additionally, these supramolecular assemblies can be used in sensing applications due to their ability to interact selectively with various biological molecules .

Drug Delivery Systems

Interaction with Biological Systems :
Preliminary findings suggest that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) may influence cell membrane dynamics. This property could be leveraged for developing drug delivery systems that enhance the bioavailability of therapeutic agents by facilitating their passage through biological membranes .

Mechanism of Action

The mechanism of action of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in alkyl chain length, substituent groups, and functional moieties, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Physical Property Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (137644-54-3) C₂₃H₃₃F₃ 366.50 4-pentyl, 4'-(3,4,5-trifluorophenyl) High logP (6.7), low polarity, high thermal stability LCDs, dielectric materials
(trans,trans)-4-Ethoxy-4′-propyl-1,1′-bi(cyclohexane) (95756-62-0) C₁₇H₃₂O 252.44 4-ethoxy, 4′-propyl Lower molecular weight, polar ethoxy group (logP ~4.2) Intermediate in organic synthesis
trans(trans)-4-Ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (JP-1236) C₂₀H₂₇F₃ 324.43 4-ethyl, 4'-(3,4,5-trifluorophenyl) Shorter alkyl chain, lower melting point (~71–75°C) Nematic-phase LC materials
(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (131790-57-3) C₃₂H₄₈O₂ 488.72 Ester functional group, 4-pentylphenyl High complexity (XLogP: 10.2), broad mesomorphic range High-performance LC mixtures
trans,trans-4'-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl (139215-80-8) C₂₀H₂₇F₃ 324.43 4-ethyl, 4-(3,4,5-trifluorophenyl) Melting point: 71–75°C; mesophase range: 71–77°C Optoelectronic devices

Key Findings from Research

Fluorine Substitution: The 3,4,5-trifluorophenyl group in the target compound enhances dipole-dipole interactions and dielectric anisotropy compared to non-fluorinated analogs (e.g., ethoxy or propyl derivatives), making it superior for LC applications .

Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. ethyl) increase hydrophobicity and thermal stability but reduce solubility in polar solvents. For instance, the pentyl derivative (logP = 6.7) is more lipophilic than its ethyl analog (logP ~5.1) .

Functional Group Effects : Ester-containing analogs (e.g., carboxylate derivatives) exhibit broader mesomorphic ranges due to increased molecular rigidity and intermolecular interactions .

Synthetic Routes : The target compound is synthesized via hydroamination of (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 129738-34-7), a method also applicable to other vinyl-substituted bicyclohexanes .

Biological Activity

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound notable for its unique structural configuration and potential applications in various fields, including liquid crystal technology and supramolecular chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C23H33F3
  • Molecular Weight : 366.5 g/mol
  • Melting Point : 85.0 to 89.0 °C
  • Boiling Point : 410.2 ± 45.0 °C (predicted)
  • Solubility : Soluble in organic solvents such as toluene

1. Liquid Crystalline Behavior

This compound exhibits liquid crystalline properties which may influence its biological interactions. Liquid crystals can alter membrane dynamics and potentially affect cellular processes.

2. Supramolecular Assemblies

Research indicates that this compound can form supramolecular structures through non-covalent interactions. These assemblies may have implications for drug delivery systems and molecular sensing.

3. Cell Membrane Dynamics

Initial investigations suggest that (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) may interact with cell membranes, potentially influencing permeability and fluidity. This could lead to applications in drug delivery or as a model for studying membrane interactions.

Case Studies and Research Findings

Due to the nascent stage of research surrounding this compound, there are few published case studies directly detailing its biological effects. However, related compounds have provided insights into potential mechanisms:

  • Electrophilic Substitution Reactions : The trifluoromethyl groups in the structure suggest that the compound may undergo electrophilic substitution reactions typical of aromatic compounds. This could influence its reactivity in biological systems.
  • Potential Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . While direct evidence for (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is lacking, these pathways warrant further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane):

Compound NameChemical FormulaNotable Features
4'-Pentyl-1,1'-bi(cyclohexane)C23H34F2Lacks trifluoromethyl groups; different electronic properties
4-Pentyl-4'-(trifluoromethyl)biphenylC23H24F3Similar trifluoromethyl substitution but without cyclohexane rings
4-Pentylbicyclo[2.2.2]octaneC16H26Different bicyclic structure; less complex than bi(cyclohexane)

The unique combination of cyclohexane rings and trifluorophenyl substituents in (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) imparts distinctive physical and chemical properties not found in these similar compounds.

Q & A

Q. What statistical methods are recommended for analyzing structure-property relationships in high-throughput screening of bicyclohexane derivatives?

  • Methodological Answer : Multivariate regression correlates substituent parameters (Hammett constants, steric bulk) with properties like clearing temperatures. Principal Component Analysis (PCA) identifies dominant factors (e.g., fluorine position) from datasets of analogs (e.g., ) .

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